2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide
Overview
Description
2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-methyl group and a 3-(propan-2-yloxy)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-(propan-2-yloxy)benzyl chloride, is prepared by reacting 3-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate.
Amidation Reaction: The benzyl intermediate is then reacted with 2-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving benzamide derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Lacks the 2-methyl and propan-2-yloxy groups, making it less sterically hindered and potentially less selective in its interactions.
2-methylbenzamide: Lacks the benzyl group, which may reduce its ability to interact with certain biological targets.
3-(propan-2-yloxy)benzylamine: Lacks the amide group, which can affect its chemical reactivity and biological activity.
Uniqueness
2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide is unique due to the combination of its substituents, which can enhance its selectivity and potency in various applications. The presence of the 2-methyl group and the propan-2-yloxybenzyl group can provide steric and electronic effects that influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-methyl-N-[(3-propan-2-yloxyphenyl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)21-16-9-6-8-15(11-16)12-19-18(20)17-10-5-4-7-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVXFDYMAZELBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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